Validated Synthetic Intermediate for IKK2 Inhibitor Development
The N-Boc protected derivative of 3-(2-Bromophenoxy)pyrrolidine, tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate, is explicitly cited as a key intermediate in the preparation of an IkB-kinase (IKK2) inhibitor . This establishes a validated synthetic pathway and a direct link to a specific, high-value therapeutic target. While IKK2 inhibition data is not available for the hydrochloride salt itself, this defined role as an intermediate provides a concrete, verifiable advantage over other bromophenoxy pyrrolidine isomers that lack such a clear, documented synthetic purpose.
| Evidence Dimension | Documented Synthetic Utility |
|---|---|
| Target Compound Data | Precursor to tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate, a key IKK2 inhibitor intermediate |
| Comparator Or Baseline | Other positional isomers (e.g., 3- or 4-bromophenoxy pyrrolidines) which lack a similarly documented, specific link to an IKK2 inhibitor program. |
| Quantified Difference | Not applicable; this is a qualitative, but verifiable, difference in documented application. |
| Conditions | Synthetic chemistry context, as per Sigma-Aldrich product literature . |
Why This Matters
For procurement, this reduces risk; it validates the use of this specific building block in a known, high-value chemical series, unlike less-characterized isomers.
